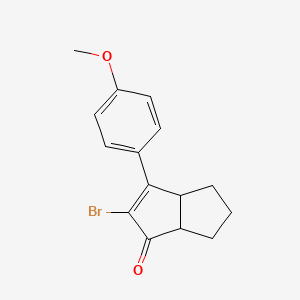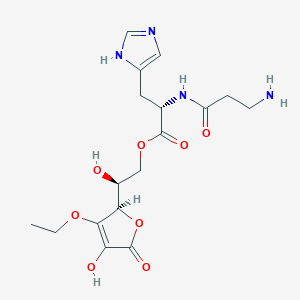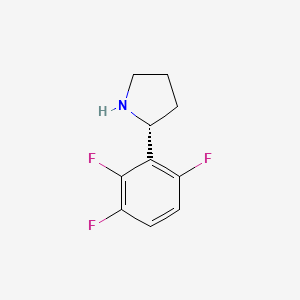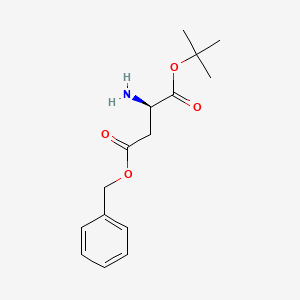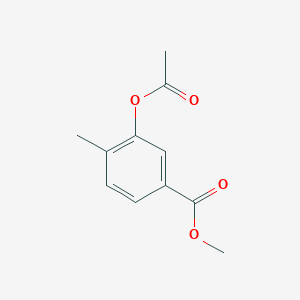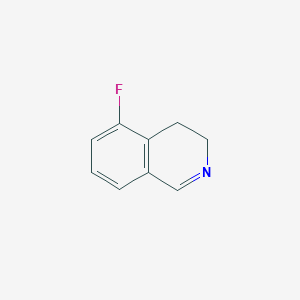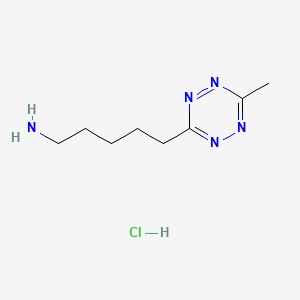
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound known for its stability and versatility in various chemical transformations. It is often used in scientific research due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with pentan-1-amine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt, which enhances the stability and handling of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized tetrazine derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride involves its reactivity with specific molecular targets. The compound can undergo inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes, forming stable covalent linkages. This reactivity is exploited in various applications, including bioorthogonal chemistry and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
- Tetrazine-PEG5-NHS ester
Uniqueness
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its enhanced stability compared to other tetrazine derivatives. This stability allows it to be used in a wider range of chemical transformations and long-term storage, especially in aqueous buffers .
Propriétés
Formule moléculaire |
C8H16ClN5 |
|---|---|
Poids moléculaire |
217.70 g/mol |
Nom IUPAC |
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N5.ClH/c1-7-10-12-8(13-11-7)5-3-2-4-6-9;/h2-6,9H2,1H3;1H |
Clé InChI |
DPGWZZPOCZLNJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)CCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


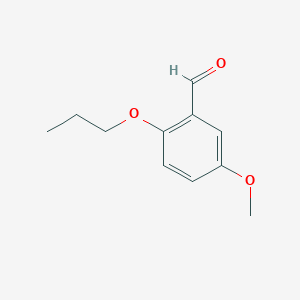
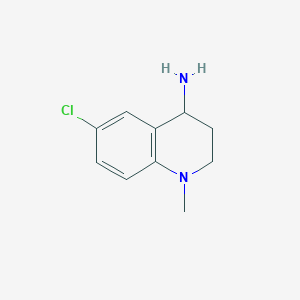
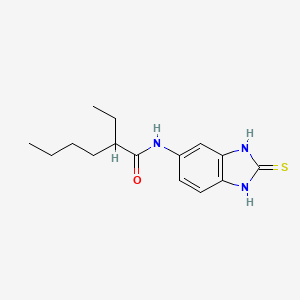

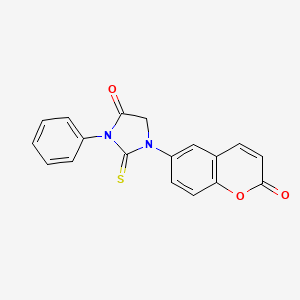

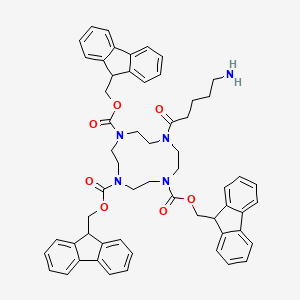
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
